molecular formula C14H17ClO3 B1358622 8-(4-Chlorophenyl)-8-oxooctanoic acid CAS No. 35333-22-3

8-(4-Chlorophenyl)-8-oxooctanoic acid

Cat. No. B1358622
CAS RN: 35333-22-3
M. Wt: 268.73 g/mol
InChI Key: WNTCKEYDUDCLSD-UHFFFAOYSA-N
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Description

4-Chlorophenylacetic acid is a monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by a 4-chlorophenyl group . It possesses anticancer properties and can be useful in the prevention or treatment of estrogen-sensitive breast cancer .


Synthesis Analysis

N-(4-Chlorophenyl)-b-alanine was shown to be a useful synthetic intermediate for the synthesis of azole heterocycles . Their structure was characterized by IR, mass, and NMR spectroscopy, and elemental analysis .


Molecular Structure Analysis

The molecular formula of 4-Chlorophenylacetic acid is C8H7ClO2 . The average mass is 170.593 Da and the monoisotopic mass is 170.013458 Da .


Chemical Reactions Analysis

A series of 3-(4-chlorophenyl)-4-substituted pyrazoles were synthesized and tested for antifungal activity against a pathogenic strain of fungi and antibacterial activity against Gram-positive and Gram-negative organisms .


Physical And Chemical Properties Analysis

4-Chlorophenylacetic acid is a monocarboxylic acid and a member of monochlorobenzenes . It has a role as a xenobiotic metabolite .

Scientific Research Applications

Radiotracer Synthesis and Evaluation

8-(4-Chlorophenyl)-8-oxooctanoic acid derivatives have been synthesized and evaluated for their potential in medical imaging, particularly for assessing liver function and fatty acid metabolism. For example, Lee et al. (2004) synthesized a radiotracer, 8-Cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid, which was found to be stable in human serum and potentially useful in evaluating fatty acid metabolism in the liver (Lee et al., 2004).

Reaction Studies and Product Identification

Research has also focused on the reactions of compounds structurally similar to 8-(4-Chlorophenyl)-8-oxooctanoic acid and the identification of their reaction products. Labeque and Marnett (1988) investigated the reaction of hematin with allylic fatty acid hydroperoxides, identifying several products and implications for hydroperoxide-dependent epoxidation (Labeque & Marnett, 1988).

Studies on Environmental Exposure and Health Effects

Research on similar compounds includes studies on environmental exposure and health effects. Lerro et al. (2020) conducted a study on the association between urinary 2,4-Dichlorophenoxyacetic acid and markers of oxidative DNA damage and lipid peroxidation, contributing to our understanding of the health effects of chlorophenol exposure (Lerro et al., 2020).

Catalysis and Synthesis Research

Research into the catalytic applications of related compounds includes work by Machura et al. (2013), who explored oxorhenium(V) complexes with quinoline and isoquinoline carboxylic acids for potential use in catalytic applications, such as epoxidation reactions (Machura et al., 2013).

Organocatalyst Development

Studies also encompass the development of novel organocatalysts. Nazari et al. (2014) introduced Imidazol-1-yl-acetic acid as a new, efficient, and recyclable organocatalyst for the synthesis of 1,8-dioxooctahydroxanthenes under solvent-free conditions (Nazari et al., 2014).

Safety And Hazards

4-Chlorophenol is harmful if swallowed, in contact with skin, or if inhaled . It is toxic to aquatic life with long-lasting effects .

Future Directions

Due to the biological and medicinal properties of pyranopyrazoles, the synthesis of these bioactive heterocycles has attracted the interest of medicinal and organic chemists . This suggests potential future directions in the study and application of similar compounds.

properties

IUPAC Name

8-(4-chlorophenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO3/c15-12-9-7-11(8-10-12)13(16)5-3-1-2-4-6-14(17)18/h7-10H,1-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTCKEYDUDCLSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625045
Record name 8-(4-Chlorophenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Chlorophenyl)-8-oxooctanoic acid

CAS RN

35333-22-3
Record name 4-Chloro-η-oxobenzeneoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35333-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(4-Chlorophenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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